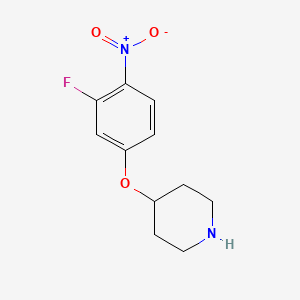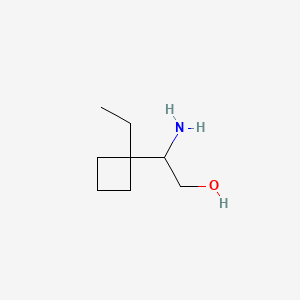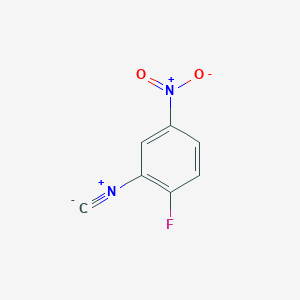
1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring, along with a methanamine group. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride to introduce the fluorine atom at the 6-position.
Amination: The resulting 3-bromo-6-fluoro-2-methylphenyl compound is then reacted with methanamine in the presence of a suitable base to form the methanamine derivative.
Hydrochloride Formation: Finally, the methanamine derivative is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methanamine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted derivatives can be formed.
Oxidation Products: Imines, amides, or carboxylic acids.
Reduction Products: Primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Bromo-2-fluorophenyl)methanaminehydrochloride
- 1-(3-Chloro-6-fluoro-2-methylphenyl)methanaminehydrochloride
- 1-(3-Bromo-6-chloro-2-methylphenyl)methanaminehydrochloride
Uniqueness: 1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride is unique due to the specific combination of bromine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern can result in distinct chemical and biological properties compared to similar compounds. The presence of both bromine and fluorine atoms can enhance its reactivity and binding affinity in various applications.
Eigenschaften
Molekularformel |
C8H10BrClFN |
|---|---|
Molekulargewicht |
254.53 g/mol |
IUPAC-Name |
(3-bromo-6-fluoro-2-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5-6(4-11)8(10)3-2-7(5)9;/h2-3H,4,11H2,1H3;1H |
InChI-Schlüssel |
HEMZLRIEEXINNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1CN)F)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13614266.png)



![tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate](/img/structure/B13614288.png)
![3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid](/img/structure/B13614294.png)

![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)

